4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-13-6-4-12(5-7-13)15(18)17-10-11-2-8-14(9-3-11)22(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQIFLGPBFPKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-aminobenzene-1-sulfonamide. The reaction is facilitated by the use of peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction conditions generally include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and sulfamoyl group are susceptible to hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12h | 4-Methoxybenzoic acid + 4-(Aminomethyl)benzenesulfonamide | |
| Basic hydrolysis | NaOH (2M), 80°C, 8h | 4-Methoxybenzoate salt + 4-(Aminomethyl)benzenesulfonamide |
Mechanistic Insights :
-
The amide bond cleaves via nucleophilic attack by water or hydroxide ions.
-
Sulfamoyl groups may partially hydrolyze to sulfonic acid derivatives under prolonged acidic conditions.
Oxidation Reactions
The methoxy group and benzylic positions are oxidation targets.
Key Observations :
-
Demethylation of methoxy groups requires strong Lewis acids like BBr₃.
-
Benzylic oxidation is less common due to steric hindrance from the sulfamoyl group.
Substitution Reactions
The sulfamoyl group’s NH₂ can undergo alkylation or acylation.
Limitations :
-
The electron-withdrawing sulfonyl group reduces NH₂ nucleophilicity, requiring vigorous conditions .
Electrophilic Aromatic Substitution (EAS)
The methoxy-substituted benzene ring directs electrophiles to ortho/para positions.
Regioselectivity :
-
Methoxy directs EAS to the ortho/para positions, but steric effects from the benzamide group favor para substitution.
Reductive Transformations
Limited by the compound’s stability under reductive conditions.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Amide reduction | LiAlH₄, THF, reflux, 4h | 4-Methoxy-N-[(4-sulfamoylphenyl)methyl]benzylamine |
Challenges :
-
LiAlH₄ may over-reduce sulfonamide groups if not carefully controlled.
Coupling Reactions
The amide NH can participate in hydrogen bonding but shows limited nucleophilicity.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Ullmann coupling | CuI, 1,10-phenanthroline, K₃PO₄ | No reaction observed (steric hindrance from sulfamoyl group) |
Scientific Research Applications
Pharmacological Applications
1.1 Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of derivatives of 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide. For instance, a series of compounds synthesized from 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives demonstrated significant anti-proliferative activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of cellular proliferation and induction of apoptosis in cancer cells, making these compounds promising candidates for further development as anti-cancer agents .
1.2 Inhibition of Inflammatory Responses
The compound has also been studied for its role in inhibiting inflammatory responses. It has been shown to act as an inhibitor of the enzyme 15-lipoxygenase, which is involved in the inflammatory process and atherosclerosis development. By inhibiting this enzyme, 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide could potentially mitigate conditions associated with chronic inflammation and cardiovascular diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide. SAR studies have revealed that modifications to the sulfonamide group significantly affect the compound's potency at various biological targets. For example, substituting different groups on the benzamide structure can enhance or reduce activity against specific receptors involved in diseases such as narcolepsy and obesity .
Case Studies
Case Study 1: Anti-Cancer Efficacy
In a study evaluating the anti-cancer efficacy of synthesized benzamide derivatives, compounds similar to 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide were tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutics, suggesting a potential role in cancer therapy .
Case Study 2: Inflammatory Disease Treatment
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The administration of 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide resulted in a marked reduction in inflammatory markers and joint swelling compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt biochemical pathways, leading to therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Structural Differences:
- Substituent Position and Type: The target compound lacks halogen atoms (e.g., Cl in 16673-34-0) and nitro groups (e.g., NO₂ in 4MNB), which are critical for activity in some analogues. Its sulfamoyl group is directly linked via a methylene bridge, unlike ethyl or amino linkages in others .
Table 2: Functional Comparison
Mechanistic Insights:
- Enzyme Inhibition : Sulfamoyl groups are common in carbonic anhydrase inhibitors (e.g., acetazolamide analogues). The target compound’s sulfamoyl moiety may similarly interact with zinc-containing active sites .
- Lack of Dopaminergic Activity : Unlike metoclopramide, AS-4370 and structurally related benzamides avoid dopamine D₂ receptor interactions, reducing side effects .
Biological Activity
4-Methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a methoxy group and a sulfamoyl moiety, contributing to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide is , with a molecular weight of approximately 304.36 g/mol. The compound's structure facilitates various chemical reactions, enhancing its potential as a pharmacophore in drug design.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.36 g/mol |
| Functional Groups | Methoxy, Sulfamoyl |
The biological activity of 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit carbonic anhydrases, which play critical roles in various physiological processes and disease mechanisms. This inhibition can lead to therapeutic effects in conditions such as hypertension and glaucoma.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves the inhibition of folate synthesis pathways, crucial for bacterial growth .
Anticancer Properties
The anticancer potential of 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide has been explored in several studies. It is believed to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. In vitro studies have demonstrated its effectiveness against different cancer cell lines, suggesting its role as a potential chemotherapeutic agent .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are essential for treating chronic inflammatory diseases. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, thus providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
Case Studies
- Antimicrobial Efficacy Against MRSA : A study evaluated the minimum inhibitory concentrations (MICs) of various sulfonamide derivatives against MRSA strains. The results indicated that 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide had an MIC of 3.91 μM, demonstrating potent antibacterial activity without cross-resistance to traditional antibiotics .
- Anticancer Activity : In a study involving human cancer cell lines, the compound showed significant cytotoxicity with IC50 values ranging from 0.5 to 2 μM across different cell types. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression .
Q & A
Basic Research Question
- Antimicrobial Assays : Disk diffusion or MIC tests against S. aureus and E. coli .
- Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorogenic substrates .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to predict binding affinities to targets (e.g., COX-2) .
- QSAR Models : Correlate substituent effects (e.g., –CF3) with activity using Hammett constants .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
What strategies address poor solubility in aqueous buffers?
Basic Research Question
- Co-Solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes .
- pH Adjustment : Ionize sulfamoyl groups (pKa ~10) with mild bases (e.g., NaHCO3) .
How does crystal packing influence stability under varying storage conditions?
Advanced Research Question
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., π-π stacking, C–H⋯O bonds) .
- Accelerated Stability Testing : Expose crystals to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
What protocols validate analytical methods for quantifying this compound in biological matrices?
Basic Research Question
- HPLC-UV : Use C18 columns (mobile phase: acetonitrile/0.1% TFA) with LOD ≤0.1 µg/mL .
- Calibration Curves : Ensure linearity (R² >0.99) across 0.5–50 µg/mL .
How are structure-activity relationships (SAR) studied for sulfamoylbenzamide derivatives?
Advanced Research Question
- Analog Synthesis : Modify substituents (e.g., –OCH3 → –CF3) and test bioactivity .
- Pharmacophore Mapping : Identify essential moieties (e.g., sulfamoyl for antibacterial activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
